molecular formula C13H8F4 B1455285 4-(Difluorophenylmethyl)-1,2-difluorobenzene CAS No. 1204295-62-4

4-(Difluorophenylmethyl)-1,2-difluorobenzene

Cat. No. B1455285
M. Wt: 240.2 g/mol
InChI Key: ZVMJWVKXJXYVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactants, products, and the conditions under which the reaction takes place.



Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound at the atomic level.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction takes place.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc.


Scientific Research Applications

Molecular Properties and Solid-State Organization

Fluorinated distyrylbenzene derivatives, closely related to the compound , have been synthesized to probe the effect of fluorine substitution on molecular properties and the arrangement of molecules in the solid state. These studies highlight the significance of fluorine atoms in influencing the optical properties and solid-state packing of organic compounds, which are critical for designing advanced materials for optoelectronic applications (Renak et al., 1999).

Organometallic Chemistry and Catalysis

Research has shown that partially fluorinated benzenes, like 1,2-difluorobenzene, serve as versatile solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents modify the electronic properties of the benzene ring, making these compounds useful as non-coordinating solvents or ligands in metal-catalyzed reactions. This utility underscores the potential of fluorinated aromatic compounds in facilitating a broad range of catalytic processes (Pike et al., 2017).

Environmental Biodegradation

The biodegradation of difluorobenzenes, which share structural similarities with the compound of interest, has been studied to understand their environmental fate. These compounds, used as intermediates in pharmaceutical and agricultural chemical synthesis, exhibit varying degrees of biodegradability depending on their substitution patterns. Such studies are crucial for assessing the environmental impact of fluorinated organic pollutants and developing bioremediation strategies (Moreira et al., 2009).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This section would discuss potential future research directions, applications, or improvements related to the compound.


Please note that this is a general guideline and the specifics might vary depending on the nature of the compound. For a detailed analysis of a specific compound, it’s best to refer to scientific literature or databases dedicated to chemical information. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

4-[difluoro(phenyl)methyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4/c14-11-7-6-10(8-12(11)15)13(16,17)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMJWVKXJXYVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257036
Record name 4-(Difluorophenylmethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluorophenylmethyl)-1,2-difluorobenzene

CAS RN

1204295-62-4
Record name 4-(Difluorophenylmethyl)-1,2-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluorophenylmethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluorophenylmethyl)-1,2-difluorobenzene
Reactant of Route 2
4-(Difluorophenylmethyl)-1,2-difluorobenzene
Reactant of Route 3
4-(Difluorophenylmethyl)-1,2-difluorobenzene
Reactant of Route 4
4-(Difluorophenylmethyl)-1,2-difluorobenzene
Reactant of Route 5
4-(Difluorophenylmethyl)-1,2-difluorobenzene
Reactant of Route 6
4-(Difluorophenylmethyl)-1,2-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.